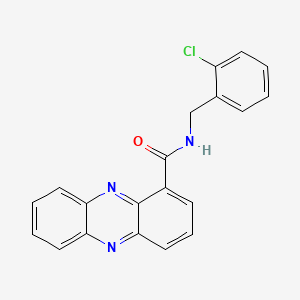

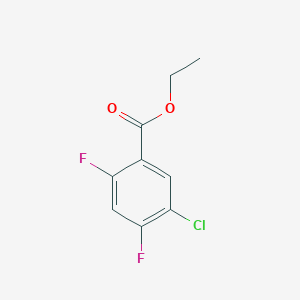

N-(2-chlorobenzyl)phenazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-chlorobenzyl)phenazine-1-carboxamide” is a derivative of phenazine-1-carboxamide (PCN), which is a secondary metabolite produced by certain bacterial strains . PCN is known for its strong antagonistic properties against fungal phytopathogens . It’s also involved in the degradation process in some bacterial strains .

Synthesis Analysis

The biosynthesis of PCN has been studied in bacterial strains like Pseudomonas chlororaphis . The yield of PCN by the wild-type strain was found to be 424.87 mg/L at 24 hours . The inactivation of certain genes (psrA and rpeA) increased PCN production by 1.66- and 3.06-fold, respectively .Molecular Structure Analysis

The molecular structure of PCN is determined through techniques like mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum .Chemical Reactions Analysis

The chemical reactions involving PCN are complex and involve several genes. For instance, the expression of genes phzI, phzR, and phzE was markedly increased in certain mutants, affecting the production of PCN .Physical And Chemical Properties Analysis

Phenazines, including PCN, are nitrogen-containing heterocyclic pigments . Their physical and chemical properties vary depending on the type and position of functional groups present .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

- N-(2-chlorobenzyl)phenazine-1-carboxamide (PCN) is a derivative of phenazine-1-carboxylic acid (PCA), exhibiting superior antibacterial effects compared to PCA. Engineered strains of Pseudomonas chlororaphis have been developed to enhance PCN production, indicating potential for large-scale microbial cell factory applications (Li et al., 2020).

- PCN displays strong antagonism towards fungal phytopathogens, making it a focus of research for isolating and identifying novel bacterial strains for biocontrol applications. This suggests its potential as a lead molecule for developing eco-friendly agricultural treatments (Peng et al., 2018).

Antifungal Activity and Derivative Impact

- Studies on the spectrum of activity of PCA and its derivatives, including PCN, against various plant pathogenic fungi reveal that the carboxyl group in PCA is crucial for antifungal activity. PCN, being a more lipophilic and reversible PCA derivative, retains substantial antifungal activity, highlighting its relevance in agricultural biocontrol (Puopolo et al., 2013).

Applications in Treating Drug-Resistant Tuberculosis

- PCN derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. This indicates their potential as a promising class of agents for treating tuberculosis infections resistant to conventional drugs (De Logu et al., 2009).

Agricultural Soil Interactions

- The degradation, adsorption, and leaching behaviors of PCN in agricultural soils highlight its environmental fate and potential risks. This research provides insights into the ecological and health risks of PCN, relevant for its use as a biopesticide (Ou et al., 2020).

Potential as Anticancer Agents

- PCN isolated from Pseudomonas sp. strain PUP6 has shown selective cytotoxic activity against lung and breast cancer cell lines, indicating its potential as an anticancer agent. It induces apoptosis by inhibiting oncogenic anti-apoptotic Bcl-2 family proteins (Kennedy et al., 2015).

Root Colonization for Biocontrol

- The ability of PCN-producing bacteria to colonize roots is crucial for biocontrol of tomato foot and root rot. This implies that effective delivery of PCN to plant pathogens is as important as the compound's intrinsic antifungal properties (Chin-A-Woeng et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-15-8-2-1-6-13(15)12-22-20(25)14-7-5-11-18-19(14)24-17-10-4-3-9-16(17)23-18/h1-11H,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFODQFQVQHWYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)phenazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)

![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)

![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)

![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)

![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)

![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)